4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine
Description
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine moiety modified by a 3,5-dimethylisoxazole-methyl group and three methyl substituents. The compound’s complexity arises from its hybrid architecture, combining a pyrimidine scaffold (common in nucleobase analogs) with a lipophilic isoxazole-piperazine side chain, which may enhance bioavailability or target binding .
Properties
IUPAC Name |
4-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O/c1-12-10-16(19-17(18-12)21(4)5)23-8-6-22(7-9-23)11-15-13(2)20-24-14(15)3/h10H,6-9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLPWRWOZHHIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets.
Mode of Action
Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities, suggesting diverse modes of action.
Comparison with Similar Compounds
Key Research Findings and Implications
- Structural Flexibility : The piperazine-pyrimidine scaffold allows extensive derivatization, as seen in and . The target compound’s isoxazole-methyl group offers a unique balance of hydrophobicity and stability.
- Pharmacokinetic Considerations : Compared to triazine analogs, the pyrimidine core may improve oral bioavailability due to smaller molecular weight and reduced polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
